RNase L-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

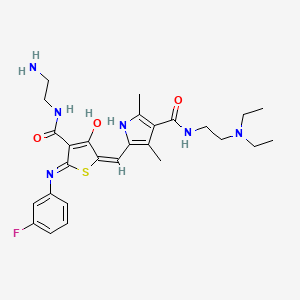

C27H35FN6O3S |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C27H35FN6O3S/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36)/b21-15+,33-27? |

InChI Key |

HXSWRABTASZTFO-ZOVZBSLZSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of RNase L-IN-1 in Modulating the Interferon Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interferon (IFN) signaling pathway is a cornerstone of the innate immune response to viral infections. A key effector within this pathway is Ribonuclease L (RNase L), an endoribonuclease that, upon activation, degrades both viral and cellular RNA, thereby restricting viral replication and amplifying the immune response. The dysregulation of RNase L activity has been implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of RNase L-IN-1, a small molecule inhibitor of RNase L, and its role in the context of the interferon signaling pathway. We will detail the mechanism of action of RNase L, the function of this compound, and provide comprehensive experimental protocols for its characterization.

Introduction to the OAS-RNase L Pathway

The 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway is a critical component of the antiviral state induced by interferons.[1] Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, is detected by OAS proteins.[2] This recognition event activates OAS to synthesize 2'-5'-linked oligoadenylates (2-5A) from ATP.[2][3] These 2-5A molecules then bind to and activate the latent RNase L, causing it to dimerize and become an active endoribonuclease.[3]

Activated RNase L cleaves single-stranded viral and cellular RNAs, leading to a global reduction in protein synthesis and thereby inhibiting viral propagation. The resulting RNA degradation products can also act as pathogen-associated molecular patterns (PAMPs), further amplifying the innate immune response by activating pattern recognition receptors (PRRs) like RIG-I and MDA5. This feedback loop leads to the production of more interferon and other pro-inflammatory cytokines.

This compound: A Chemical Probe for RNase L

Given the central role of RNase L in immunity and its implication in disease, small molecule inhibitors are valuable tools for both basic research and as potential therapeutics. This compound is one such inhibitor of RNase L. While detailed public information specifically for "this compound" is limited, we can infer its properties and utility based on the characterization of other known RNase L inhibitors. These inhibitors are crucial for dissecting the specific contributions of RNase L to various cellular processes and for validating it as a drug target.

Quantitative Data on RNase L Inhibitors

The potency of RNase L inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce RNase L activity by 50%. The following table summarizes IC50 values for some reported RNase L inhibitors to provide a comparative context.

| Inhibitor Name | Assay Type | IC50 Value | Reference |

| Sunitinib | In vitro | 1.4 µM | |

| Sunitinib | Cellular | 1 µM |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of RNase L inhibitors like this compound. Below are methodologies for key experiments.

In Vitro RNase L Inhibition Assay (FRET-based)

This assay provides a quantitative measure of an inhibitor's ability to block the enzymatic activity of purified RNase L in a controlled environment.

Principle: A fluorescence resonance energy transfer (FRET) RNA probe, labeled with a fluorophore and a quencher, is used as a substrate for RNase L. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, thus attenuating the fluorescence signal.

Materials:

-

Recombinant human RNase L

-

RNase L activator (2-5A, trimer triphosphate)

-

FRET RNA probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide with RNase L cleavage sites)

-

This compound or other test inhibitors

-

Assay buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing 10 nM recombinant human RNase L and 0.5 nM 2-5A in the assay buffer.

-

Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO control (vehicle).

-

Add the RNase L/2-5A mixture to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET RNA probe to a final concentration of 100 nM.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM) over a time course (e.g., every 2 minutes for 1 hour) at 37°C.

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular RNase L Activity Assay (rRNA Cleavage)

This assay assesses the ability of an inhibitor to block RNase L activity within a cellular context.

Principle: Activation of RNase L in cells leads to the cleavage of abundant cellular RNAs, most notably ribosomal RNA (rRNA). These cleavage events produce characteristic RNA fragments that can be visualized by gel electrophoresis. An effective inhibitor will prevent or reduce the appearance of these rRNA fragments.

Materials:

-

A549 cells (or other suitable cell line with a functional OAS/RNase L pathway)

-

RNase L activator (e.g., poly(I:C) or 2-5A)

-

This compound or other test inhibitors

-

Cell culture medium and reagents

-

RNA extraction kit

-

Agilent Bioanalyzer or similar capillary electrophoresis system

-

Alternatively, agarose gel electrophoresis equipment and ethidium bromide or other RNA stain

Procedure:

-

Seed A549 cells in 6-well plates and grow to ~70% confluency.

-

Pre-treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 4 hours).

-

Activate cellular RNase L by transfecting the cells with poly(I:C) (e.g., 1 µg/mL) or 2-5A (e.g., 1-10 µM) for 4.5 hours.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Analyze the integrity of the extracted RNA using an Agilent Bioanalyzer or by running on a denaturing agarose gel.

-

Look for the appearance of specific rRNA cleavage products in the positive control (activator alone) and their reduction or absence in the inhibitor-treated samples. The 28S and 18S rRNA peaks/bands will appear diminished with the concurrent appearance of smaller fragments in the presence of active RNase L.

Western Blot for STAT1 Phosphorylation

This protocol determines the effect of RNase L inhibition on a key step in the canonical interferon signaling pathway.

Principle: Upon interferon binding to its receptor, the JAK-STAT pathway is activated, leading to the phosphorylation of STAT1. Phosphorylated STAT1 (pSTAT1) then translocates to the nucleus to induce the expression of interferon-stimulated genes (ISGs). This assay uses antibodies specific to phosphorylated STAT1 to measure the extent of pathway activation.

Materials:

-

Cells (e.g., A549)

-

Interferon-β (IFN-β)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with this compound or DMSO for a designated time.

-

Stimulate the cells with IFN-β (e.g., 100 U/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-STAT1.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Analysis of Interferon-Stimulated Gene (ISG) Expression

This experiment evaluates the downstream consequences of RNase L inhibition on the expression of genes induced by interferon.

Principle: The activation of the IFN signaling pathway leads to the transcriptional upregulation of a host of ISGs that mediate the antiviral response. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of specific ISGs.

Materials:

-

Cells, IFN-β, and this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target ISGs (e.g., OAS1, ISG15, IFIT1) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Treat cells with this compound or DMSO, followed by stimulation with IFN-β for a longer duration (e.g., 6-24 hours) to allow for gene expression.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA samples.

-

Perform qRT-PCR using primers for the target ISGs and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in ISG expression in the different treatment groups.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. journals.asm.org [journals.asm.org]

- 2. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of RNase L Inhibitors Beyond RNase L: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, activated by viral infections to degrade both viral and cellular RNA, thereby inhibiting viral replication. Its role in apoptosis and as a potential tumor suppressor has made it a significant target for therapeutic intervention. While inhibitors of RNase L hold promise for treating conditions characterized by excessive RNase L activation, such as Aicardi-Goutières syndrome, a thorough understanding of their cellular targets beyond RNase L is critical for predicting potential off-target effects and ensuring therapeutic safety. This technical guide provides a comprehensive overview of the known cellular interactions of RNase L inhibitors, focusing on data derived from well-characterized compounds. It includes detailed experimental protocols for assessing target engagement and off-target effects, quantitative data on inhibitor activity, and visual representations of relevant cellular pathways and experimental workflows.

Introduction to RNase L and its Inhibition

RNase L is a latent endoribonuclease that, upon activation by 2',5'-oligoadenylates (2-5A) synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), dimerizes and cleaves single-stranded RNA.[1][2] This activity is a potent antiviral mechanism but can also contribute to cellular damage if dysregulated.[3] Small molecule inhibitors of RNase L have been developed to modulate its activity in pathological contexts.[1] This guide will explore the cellular targets of these inhibitors beyond their intended interaction with RNase L, using publicly available data for characterized inhibitors as a reference.

Quantitative Data on RNase L Inhibitor Activity

The following tables summarize the in vitro and cellular activities of several known RNase L inhibitors. This data is essential for comparing the potency and potential for off-target effects of different chemical scaffolds.

Table 1: In Vitro Inhibitory Activity of RNase L Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Myricetin | Human RNase L | 230 ± 30 | FRET-based enzyme assay | [1] |

| Vitexin | Human RNase L | 1600 ± 200 | FRET-based enzyme assay | |

| Hyperoside | Human RNase L | 2200 ± 300 | FRET-based enzyme assay | |

| Ellagic Acid (EA) | Porcine RNase L | 73.5 ± 0.2 | Fluorescence-based RNA cleavage | |

| Valoneic Acid Dilactone (VAL) | Porcine RNase L | Not specified | Fluorescence-based RNA cleavage |

Table 2: Cellular Activity of RNase L Inhibitors

| Compound | Cell Line | Endpoint | EC50 (µM) | Reference |

| Myricetin | A549 | rRNA cleavage | ~10 | |

| Valoneic Acid Dilactone (VAL) | A549 | rRNA cleavage | >10 |

Potential Off-Target Interactions

While specific off-target profiling data for a compound explicitly named "RNase L-IN-1" is not publicly available, studies on other RNase L inhibitors and the methodologies used for target deconvolution provide a framework for understanding potential unintended interactions.

Kinase Cross-Reactivity

Given that the pseudokinase domain of RNase L is a target for some inhibitors, cross-reactivity with other cellular kinases is a primary concern. Kinome-wide profiling assays are essential to identify such interactions.

Interactions with Other Ribonucleases

The specificity of inhibitors against RNase L versus other cellular ribonucleases should be thoroughly evaluated to avoid unintended disruption of RNA metabolism.

Broader Proteome Engagement

Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can provide an unbiased view of the cellular proteins that interact with a given inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which RNase L and its inhibitors function is crucial. The following diagrams illustrate key pathways and experimental procedures.

Caption: RNase L Activation and Inhibition Pathway.

Caption: General Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RNase L inhibitors.

FRET-Based RNase L Enzyme Assay

This assay is used to determine the in vitro inhibitory activity of compounds against RNase L.

-

Principle: A fluorescence resonance energy transfer (FRET) RNA probe is used as a substrate for RNase L. The probe consists of a fluorophore and a quencher. Upon cleavage by RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human RNase L

-

FRET RNA probe (e.g., with FAM fluorophore and a dark quencher)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, FRET RNA probe, and 2-5A activator.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add recombinant RNase L to initiate the reaction.

-

Incubate the plate at room temperature.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

-

Cellular rRNA Cleavage Assay

This assay assesses the ability of a compound to inhibit RNase L activity in a cellular context.

-

Principle: Activation of RNase L in cells leads to the specific cleavage of ribosomal RNA (rRNA). The integrity of rRNA can be visualized by gel electrophoresis. An effective inhibitor will prevent this cleavage.

-

Materials:

-

Human cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compounds (e.g., this compound)

-

2-5A (trimeric, phosphorylated)

-

Transfection reagent

-

RNA extraction kit

-

Formaldehyde-agarose gel electrophoresis system

-

Ethidium bromide or other RNA stain

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 4 hours).

-

Transfect the cells with 2-5A to activate endogenous RNase L.

-

Incubate for a further period (e.g., 2 hours).

-

Harvest the cells and extract total RNA.

-

Analyze the integrity of the 18S and 28S rRNA by formaldehyde-agarose gel electrophoresis.

-

Visualize the rRNA bands by staining. The appearance of specific cleavage products indicates RNase L activity.

-

Quantify the extent of rRNA cleavage and determine the EC50 of the inhibitor.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular environment and can be adapted for proteome-wide off-target screening.

-

Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

-

Procedure (Western Blot-based):

-

Culture cells and treat with the test compound or vehicle control.

-

Harvest the cells and resuspend them in a buffered solution.

-

Divide the cell suspension into aliquots and heat them to a range of different temperatures.

-

Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble RNase L (and potential off-targets) at each temperature by Western blotting using specific antibodies.

-

A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

-

-

Procedure (Mass Spectrometry-based for Proteome-wide Analysis):

-

Follow steps 1-5 as above.

-

Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and isobaric labeling).

-

Analyze the samples by LC-MS/MS.

-

Identify and quantify the proteins in the soluble fraction at each temperature.

-

Identify proteins that show a significant thermal shift upon compound treatment, indicating them as potential on- or off-targets.

-

Conclusion

The development of specific and potent RNase L inhibitors requires a comprehensive understanding of their interactions within the complex cellular environment. While direct data on "this compound" is limited, the methodologies and findings from studies of other RNase L inhibitors provide a robust framework for its characterization. A combination of in vitro enzymatic assays, cell-based functional assays, and unbiased proteomic approaches like CETSA is essential for elucidating the complete cellular target profile of any RNase L inhibitor, ensuring its efficacy and minimizing potential adverse effects. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug developers to rigorously evaluate the cellular targets of novel RNase L inhibitors.

References

Understanding the structural basis of RNase L inhibition by RNase L-IN-1

An In-Depth Technical Guide:

Understanding the Structural Basis of RNase L Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon-induced antiviral response. Its activation leads to widespread RNA degradation, halting viral replication and inducing apoptosis in infected cells. However, dysregulation of RNase L is implicated in inflammatory diseases and autoimmune disorders like Aicardi-Goutières syndrome, making it a compelling target for therapeutic inhibition.

While specific compounds such as RNase L-IN-1 are commercially available, the peer-reviewed scientific literature currently lacks detailed characterization of its specific mechanism or structural basis of action.[1][2] This guide, therefore, provides a comprehensive overview of the principles of RNase L inhibition, drawing on data from well-characterized small molecule inhibitors. We will explore the RNase L activation pathway, detail the structural mechanisms of allosteric inhibition, present quantitative data for known inhibitors, and provide in-depth experimental protocols for evaluating novel inhibitory compounds.

The RNase L Activation Pathway

RNase L is a latent endoronuclease that requires a specific signaling cascade for activation. This pathway is a cornerstone of the type I interferon response.

-

Interferon Signaling: Upon viral infection, cells produce and secrete type I interferons (IFN-α/β). These cytokines bind to their receptors on the surface of infected and neighboring cells, triggering the JAK-STAT signaling cascade.[3]

-

OAS Synthesis: This signaling cascade induces the expression of hundreds of IFN-stimulated genes (ISGs), including the 2'-5'-oligoadenylate synthetase (OAS) family of enzymes.[3][4]

-

2-5A Production: Viral double-stranded RNA (dsRNA), a common replication intermediate, binds to and activates OAS enzymes. Activated OAS synthesizes the second messenger 2'-5'-linked oligoadenylates (2-5A) from ATP.

-

RNase L Dimerization and Activation: In its inactive state, RNase L exists as a monomer. The binding of 2-5A to the N-terminal ankyrin repeat domain of two RNase L monomers induces a profound conformational change, promoting their dimerization. This dimerization brings the C-terminal ribonuclease domains into close proximity, forming the active catalytic sites.

-

RNA Cleavage: Activated RNase L cleaves single-stranded viral and cellular RNAs, leading to the cessation of protein synthesis and viral replication.

Structural Basis of Allosteric Inhibition

Structural and biochemical studies have revealed that the most effective known small molecule inhibitors of RNase L do not target the C-terminal ribonuclease active site directly. Instead, they function as allosteric inhibitors by binding to the ATP-binding pocket located within the central, catalytically inactive pseudokinase (PK) domain.

The binding of ATP to the PK domain is thought to stabilize the active dimeric conformation of RNase L. Small molecules that occupy this pocket can prevent the necessary conformational changes required for stable dimerization, thereby keeping the enzyme in its inactive monomeric state and preventing activation of the ribonuclease domains. This mechanism of "dimer destabilization" is the structural basis for inhibition by well-studied compounds like the kinase inhibitor sunitinib and the natural product myricetin .

References

RNase L-IN-1: A Technical Guide for Investigating RNA Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, acting as a key effector in interferon-regulated antiviral pathways. Its activation leads to the degradation of both viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. The study of RNase L-mediated RNA degradation pathways is critical for understanding infectious diseases, autoimmune disorders, and cancer. RNase L-IN-1 is a small molecule inhibitor of RNase L, serving as a valuable chemical probe to elucidate the nuanced roles of this enzyme in various cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and detailed protocols for its application in studying RNA degradation.

Introduction to RNase L

RNase L is an endoribonuclease that, in its latent state, exists as a monomer.[1] Its activation is a tightly regulated process initiated by the presence of double-stranded RNA (dsRNA), a hallmark of viral infection. This process is mediated by the 2-5A system.[2] Upon activation, RNase L dimerizes and cleaves single-stranded RNA at UpUp and UpA dinucleotide sequences, leading to a cascade of downstream effects including the activation of other immune signaling pathways and eventual cell death.[3][4]

This compound: A Probe for RNase L Function

Quantitative Data for RNase L Inhibitors

A summary of publicly available quantitative data for various RNase L inhibitors is provided below for comparative analysis.

| Compound Name | Target | IC50 | Assay Type | Reference |

| Sunitinib | RNase L | 1.4 µM | In vitro | |

| Ellagic Acid | RNase L | 73.5 nM | In vitro | |

| Valoneic Acid Dilactone | RNase L | 0.68 nM | In vitro | |

| Myricetin | RNase L | Not specified | In vitro | |

| Hyperoside | RNase L | 1.63 µM | In vitro |

Signaling Pathways and Experimental Workflows

The RNase L Activation Pathway

The activation of RNase L is a critical step in the cellular antiviral response. The following diagram illustrates the key steps in this pathway.

References

- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]

- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Small self-RNA generated by RNase L amplifies antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Dual Role of RNase L in Disease and the Therapeutic Potential of Its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon (IFN)-induced antiviral response. Its activation triggers a cascade of events aimed at eliminating viral threats, but dysregulation of its activity has been implicated in a range of pathologies, from autoimmune diseases to cancer. This technical guide provides a comprehensive overview of the multifaceted role of RNase L in various disease models, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Furthermore, we explore the therapeutic potential of targeting this enzyme, with a focus on the inhibitor RNase L-IN-1 and other recently identified small molecule inhibitors.

The RNase L Signaling Pathway: A Double-Edged Sword

The activation of RNase L is a tightly regulated process initiated by the detection of double-stranded RNA (dsRNA), a hallmark of viral replication. This triggers the 2'-5'-oligoadenylate synthetase (OAS) family of proteins to synthesize 2',5'-linked oligoadenylates (2-5A) from ATP.[1] These unique molecules then bind to and activate RNase L, causing it to dimerize and unleash its endoribonuclease activity.[2][1] Activated RNase L indiscriminately cleaves single-stranded RNA (ssRNA), including viral and host RNA, leading to a global shutdown of protein synthesis and ultimately apoptosis of the infected cell.

However, the consequences of RNase L activation extend beyond this direct antiviral effect. The RNA fragments generated by RNase L can act as pathogen-associated molecular patterns (PAMPs), further amplifying the innate immune response by activating other pattern recognition receptors like RIG-I and MDA5. This leads to the production of more interferons and pro-inflammatory cytokines, creating a potent antiviral state. While beneficial for clearing infections, chronic or inappropriate activation of this pathway can contribute to the pathology of autoimmune and inflammatory diseases.

dot graph RNase_L_Signaling_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes dsRNA [label="Viral dsRNA", fillcolor="#F1F3F4"]; OAS [label="OAS", fillcolor="#FBBC05"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; two_five_A [label="2-5A", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNaseL_inactive [label="Inactive RNase L\n(monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNaseL_active [label="Active RNase L\n(dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ssRNA [label="Viral & Host ssRNA", shape=ellipse, fillcolor="#F1F3F4"]; RNA_fragments [label="RNA Fragments", shape=ellipse, fillcolor="#F1F3F4"]; Protein_synthesis_inhibition [label="Inhibition of\nProtein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RIG_I_MDA5 [label="RIG-I / MDA5", fillcolor="#FBBC05"]; IFN_production [label="IFN & Cytokine\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dsRNA -> OAS [label="activates"]; ATP -> OAS; OAS -> two_five_A [label="synthesizes"]; two_five_A -> RNaseL_inactive [label="binds & activates"]; RNaseL_inactive -> RNaseL_active [label="dimerization"]; RNaseL_active -> ssRNA [label="cleaves"]; ssRNA -> RNA_fragments; RNaseL_active -> Protein_synthesis_inhibition; RNaseL_active -> Apoptosis; RNA_fragments -> RIG_I_MDA5 [label="activate"]; RIG_I_MDA5 -> IFN_production; } Caption: The RNase L signaling pathway is initiated by viral dsRNA, leading to RNA degradation and immune amplification.

RNase L in Disease Models: A Quantitative Perspective

The precise role of RNase L varies significantly across different disease contexts. The following tables summarize key quantitative findings from various disease models, highlighting the impact of RNase L activity.

Table 1: Role of RNase L in Viral Infections

| Virus | Cell/Animal Model | Key Finding | Quantitative Data | Reference |

| Encephalomyocarditis virus (EMCV) | Mouse L cells | Increased RNase L expression enhances IFN's antiviral effect. | RNase L induction reduced viral RNA synthesis to 42% of IFN-treated cells alone. | |

| Influenza A Virus (IAV) | A549 cells | RNase L restricts IAV replication when the viral NS1 protein is disabled. | RNase L knockdown resulted in a significant increase in viral titers. | |

| West Nile Virus (WNV) | A549 cells | OAS3 is required for RNase L activation and restriction of WNV replication. | Viral titers in RNase L-KO and OAS3-KO cells were ~100-fold and ~20-fold higher, respectively, than in parental cells. | |

| Sindbis Virus (SINV) | A549 cells | OAS3 is the principal enzyme for RNase L activation in response to SINV. | Viral titers were significantly higher in RNase L-KO and OAS3-KO cells compared to wild-type cells. |

Table 2: Role of RNase L in Cancer

| Cancer Type | Cell/Animal Model | Key Finding | Quantitative Data | Reference |

| Prostate Cancer | PC3 cells | RNase L knockdown enhances cell migration. | FAK Y397 phosphorylation increased by 43% in RNase L knockdown cells. | |

| Prostate Cancer | DU145 cells | RNase L depletion increases cell migration. | siRNA-mediated knockdown of RNase L led to a significant increase in cell migration in response to fibronectin or serum. | |

| Breast Cancer | Syngeneic mouse model | Ectopic RNase1 expression inhibits tumor progression. | RNase1 treatment significantly enhanced T cell activation and antitumor immunity. | |

| Various Cancers | In vitro | Engineered variants of RNase1 show cytotoxic effects. | Specific activity and cytotoxicity data are available for engineered RNases in preclinical studies. |

Table 3: Role of RNase L in Autoimmune and Inflammatory Diseases

| Disease Model | Cell/Animal Model | Key Finding | Quantitative Data | Reference |

| Aicardi-Goutières Syndrome (AGS) | ADAR1-deficient cells | RNase L activation contributes to cell death in the absence of ADAR1. | An RNase L inhibitor rescued the toxic phenotype of ADAR1-deficient cells. | |

| Type 1 Diabetes | RNase L-/- RIP-B7.1 mice | RNase L deficiency delays the onset of experimentally induced type 1 diabetes. | Significant delay in diabetes onset in RNase L deficient mice treated with poly I:C or streptozotocin. | |

| General Autoimmunity | Review | RNase L-processed self-RNA can stimulate type I IFN production. | Activation of IFN-β transcription through MDA5 and RIG-I by RNase L-processed RNAs. | |

| Irradiation-induced Injury | RNase L-/- mice | RNase L knockout mitigates irradiation-induced bone marrow injury. | RNase L deficiency counteracted the upregulation of immune response genes induced by irradiation. |

The Potential of RNase L Inhibition: Focus on this compound and Other Small Molecules

Given the detrimental effects of excessive RNase L activity in certain diseases, its inhibition has emerged as a promising therapeutic strategy. Several small molecule inhibitors of RNase L have been identified, with this compound being one such compound.

dot graph RNaseL_Inhibition { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RNaseL_active [label="Active RNase L", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNaseL_IN_1 [label="this compound\n& other inhibitors", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ssRNA_cleavage [label="ssRNA Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death &\nInflammation", fillcolor="#FBBC05"]; Therapeutic_Effect [label="Therapeutic Effect in\nAutoimmune/Inflammatory\nDiseases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RNaseL_IN_1 -> RNaseL_active [label="inhibits"]; RNaseL_active -> ssRNA_cleavage [label="mediates"]; ssRNA_cleavage -> Cell_Death [label="leads to"]; RNaseL_IN_1 -> Therapeutic_Effect [label="potential for"]; } Caption: Inhibition of RNase L by small molecules like this compound can prevent downstream pathological effects.

While "this compound" is commercially available, detailed preclinical data under this specific name in peer-reviewed literature is limited. However, research on other small molecule inhibitors provides valuable insights into the therapeutic potential of targeting RNase L.

A study on a phenolic small molecule inhibitor demonstrated its ability to rescue the toxic phenotype of cells deficient in the dsRNA-editing enzyme ADAR1, a model for Aicardi-Goutières syndrome. This inhibitor, referred to as "VAL" in the study, showed potent inhibition of RNase L activity. Another study employing fragment-based drug discovery identified natural products like myricetin and hyperoside as potent RNase L inhibitors.

Table 4: Quantitative Data for RNase L Inhibitors

| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |

| Phenolic small molecule ("VAL") | In vitro ribonuclease assay | Porcine RNase L | IC50: 0.56 nM (at 1.6 nM enzyme) | |

| Ellagic Acid | In vitro ribonuclease assay | Porcine RNase L | IC50: 73.5 nM | |

| Sunitinib | In vitro ribonuclease assay | Human RNase L | IC50: 1.4 µM | |

| Myricetin | In vitro ribonuclease assay | Human RNase L | IC50: ~5 µM | |

| Hyperoside | In vitro ribonuclease assay | Human RNase L | IC50: 1.63 µM |

The development of specific and potent RNase L inhibitors holds promise for treating a variety of conditions where RNase L is overactive.

Key Experimental Protocols

Accurate assessment of RNase L activity is fundamental to studying its role in disease. Below are detailed methodologies for key experiments.

rRNA Cleavage Assay

This assay is a classic method to determine RNase L activation by observing the degradation of ribosomal RNA (rRNA).

Principle: Activated RNase L cleaves 18S and 28S rRNA at specific sites, generating characteristic cleavage products that can be visualized by gel electrophoresis.

Protocol:

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., Trizol reagent or a lysis buffer containing non-ionic detergents).

-

RNA Extraction: Extract total RNA from the cell lysate using a standard method like phenol-chloroform extraction or a commercial kit.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Gel Electrophoresis: Run the total RNA samples on a denaturing agarose gel or a microfluidics-based system like the Agilent Bioanalyzer.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the RNA bands under UV light. The appearance of distinct rRNA cleavage products indicates RNase L activation.

dot graph rRNA_Cleavage_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Cells [label="Cells of Interest", fillcolor="#F1F3F4"]; Lysis [label="Cell Lysis", fillcolor="#FBBC05"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#FBBC05"]; Quantification [label="RNA Quantification", fillcolor="#FBBC05"]; Electrophoresis [label="Gel Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Visualization [label="Visualization of\nrRNA fragments", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cells -> Lysis; Lysis -> RNA_Extraction; RNA_Extraction -> Quantification; Quantification -> Electrophoresis; Electrophoresis -> Visualization; } Caption: Workflow for the rRNA cleavage assay to detect RNase L activation.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a snapshot of all ribosome positions on mRNA at a given moment. It can be used to assess the global impact of RNase L activation on translation.

Principle: mRNA fragments protected by ribosomes are isolated, sequenced, and mapped to the transcriptome. RNase L activation leads to widespread mRNA degradation, which can be observed as a global decrease in ribosome footprints.

Protocol:

-

Cell Lysis and Ribosome Footprinting: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Treat the lysate with RNase I to digest unprotected mRNA, leaving ribosome-protected fragments (RPFs).

-

Ribosome Isolation: Isolate monosomes by sucrose density gradient ultracentrifugation.

-

RPF Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and PCR amplify the cDNA to generate a sequencing library.

-

Deep Sequencing: Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome to determine the density and location of ribosomes on each mRNA.

dot graph Ribo_Seq_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Cells [label="Cells", fillcolor="#F1F3F4"]; Lysis [label="Cell Lysis with\nTranslation Inhibitor", fillcolor="#FBBC05"]; RNase_Digestion [label="RNase I Digestion", fillcolor="#FBBC05"]; Ribosome_Isolation [label="Ribosome Isolation\n(Sucrose Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RPF_Extraction [label="RPF Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library_Prep [label="Sequencing Library\nPreparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequencing [label="Deep Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cells -> Lysis; Lysis -> RNase_Digestion; RNase_Digestion -> Ribosome_Isolation; Ribosome_Isolation -> RPF_Extraction; RPF_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; } Caption: The experimental workflow for ribosome profiling (Ribo-Seq).

Conclusion

RNase L stands as a central player in the intricate network of innate immunity. Its role in host defense against viruses is well-established, but emerging evidence continues to unveil its involvement in a broader spectrum of diseases, including cancer and autoimmune disorders. The ability of RNase L to act as both a protective and a pathogenic factor underscores the importance of tightly regulating its activity. The development of potent and specific inhibitors, such as the promising class of phenolic small molecules, opens up new avenues for therapeutic intervention in diseases driven by aberrant RNase L activation. Further research into the precise mechanisms governing RNase L's diverse functions and the continued development of targeted inhibitors will be crucial for translating our understanding of this enzyme into novel clinical applications.

References

Methodological & Application

Application Notes and Protocols: Utilizing RNase L-IN-1 in Viral Infection Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2'-5'-oligoadenylate synthetase (OAS)-RNase L pathway is a critical component of the innate immune response to viral infections.[1][2] Upon sensing viral double-stranded RNA (dsRNA), OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A).[3][4] These 2-5A molecules act as second messengers, binding to and activating the latent endoribonuclease, RNase L.[1] Activated RNase L degrades both viral and cellular single-stranded RNA (ssRNA), thereby inhibiting protein synthesis and restricting viral replication. Furthermore, the RNA cleavage products generated by RNase L can amplify the production of type I interferons by signaling through pathogen recognition receptors like RIG-I and MDA5, thus reinforcing the antiviral state.

RNase L-IN-1 is a small molecule inhibitor of RNase L. By blocking the activity of RNase L, this compound serves as a valuable research tool for investigating the specific role of the OAS-RNase L pathway in the context of various viral infections. These application notes provide detailed protocols for using this compound in cell culture-based viral infection studies to elucidate the contribution of RNase L to viral clearance and host immune signaling.

Mechanism of Action: The OAS-RNase L Pathway

The antiviral activity of the OAS-RNase L pathway is initiated by the recognition of viral dsRNA by interferon-induced OAS proteins. This binding activates OAS to polymerize ATP into 2-5A. 2-5A then binds to the ankyrin repeat domain of inactive RNase L monomers, inducing their dimerization and subsequent activation of the C-terminal ribonuclease domain. This compound specifically inhibits this enzymatic activity, preventing the degradation of ssRNA.

Data Presentation

Quantitative data for this compound handling and suggested starting concentrations for experiments are summarized below.

Table 1: Properties and Storage of this compound

| Property | Value | Source |

|---|---|---|

| Target | Ribonuclease L (RNase L) | |

| Solubility | DMSO | |

| Stock Solution | Prepare a high-concentration stock (e.g., 8.3 mg/mL or 10 mM) in anhydrous DMSO. |

| Storage | Stock solution: -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | |

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

| Assay Type | Recommended Starting Concentration | Key Considerations |

|---|---|---|

| Dose-Response | 0.1 µM - 25 µM (or higher) | Determine the IC50 for the specific virus and cell line. |

| Cytotoxicity (e.g., MTT/XTT) | 0.1 µM - 50 µM | Always perform to identify non-toxic working concentrations. Some inhibitors can show cytotoxicity at effective doses. |

| Viral Inhibition Assay | 5-10x the empirically determined IC50 | This higher concentration is recommended to ensure complete inhibition of the target. |

Note: The optimal concentration of this compound is cell type and virus-dependent and must be determined empirically.

Experimental Workflow

A typical workflow for utilizing this compound in a viral infection study involves determining the compound's cytotoxicity, followed by treating cells prior to or during infection and measuring the impact on viral replication and other endpoints.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. For example, if the molecular weight is 415 g/mol , dissolve 4.15 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

-

Store aliquots at -80°C for long-term storage (up to 6 months).

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

-

Prepare serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including the "vehicle control") and should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

-

Protocol 2: Determining the Optimal, Non-Toxic Concentration (Cytotoxicity Assay)

This protocol is crucial to ensure that observed antiviral effects are not due to compound toxicity.

-

Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density that will not reach full confluency by the end of the assay. Allow cells to adhere overnight.

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 50 µM).

-

Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor dose) and a "cells only" control (medium without DMSO).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.

-

-

Incubation: Incubate the plate for a period equivalent to the planned duration of your viral infection experiment (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.

-

Follow the manufacturer's instructions for the chosen assay.

-

Read the absorbance or luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50). For subsequent antiviral assays, use this compound at concentrations well below the CC50 (ideally where viability is >90%).

-

Protocol 3: Viral Infection Assay with this compound Treatment

-

Cell Seeding: Seed cells in an appropriate plate format (e.g., 24- or 48-well plate) and allow them to adhere overnight to reach approximately 80-90% confluency on the day of infection.

-

Pre-treatment (Optional but Recommended): Remove the culture medium and add fresh medium containing the desired non-toxic concentrations of this compound or a vehicle control. Incubate for a pre-treatment period (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.

-

Infection:

-

Remove the inhibitor-containing medium (or leave it in, depending on the experimental design).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1 or 1.0) diluted in a low-serum medium.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Post-Infection Treatment:

-

Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS) to remove unattached virions.

-

Add fresh, pre-warmed culture medium containing the same concentrations of this compound or vehicle control as used in the pre-treatment step.

-

-

Incubation: Incubate the plates at 37°C for a period appropriate for the virus being studied (e.g., 18-72 hours) until viral cytopathic effect (CPE) is observed in the control wells.

-

Harvesting: At the end of the incubation period, harvest the cell culture supernatants and/or cell lysates for downstream analysis.

Protocol 4: Assessing the Effect of this compound on Viral Replication

The samples harvested from Protocol 3 can be analyzed using various methods to quantify viral replication.

-

A. Plaque Assay (for quantifying infectious virus):

-

Prepare 10-fold serial dilutions of the harvested culture supernatants.

-

Plate a confluent monolayer of susceptible host cells in 6-well plates.

-

Infect the cells with the supernatant dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate for several days until plaques (zones of cell death) are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the plaques and calculate the viral titer in plaque-forming units per mL (PFU/mL). A significant increase in PFU/mL in this compound treated samples compared to the vehicle control indicates that RNase L contributes to controlling the infection.

-

-

B. Quantitative RT-PCR (for quantifying viral RNA):

-

Extract total RNA from the cell lysates or viral RNA from the supernatants using a suitable commercial kit.

-

Perform reverse transcription to generate cDNA using primers specific for the viral genome.

-

Perform quantitative PCR (qPCR) using primers and probes specific to a viral gene.

-

Use a standard curve of known copy numbers to quantify the viral RNA. Normalize the results to a housekeeping gene (for cellular RNA) or by sample volume (for supernatant). An increase in viral RNA copies in the presence of this compound suggests an important role for RNase L in degrading the viral genome.

-

References

- 1. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the role of RNase L in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RNase L-IN-1 Administration in Mouse Models of Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key mediator of the antiviral and antiproliferative effects of interferons (IFNs).[1][2][3] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades single-stranded viral and cellular RNAs.[2][4] This action inhibits protein synthesis, thereby restricting viral replication and inducing apoptosis in infected cells. Beyond its role in antiviral defense, emerging evidence implicates aberrant RNase L activation in the pathogenesis of certain autoimmune diseases. In conditions such as Aicardi-Goutières syndrome (AGS) and type 1 diabetes, the accumulation of endogenous dsRNA can lead to chronic RNase L activation, contributing to inflammation and tissue damage. Consequently, the inhibition of RNase L presents a promising therapeutic strategy for these disorders.

RNase L-IN-1 is a small molecule inhibitor of RNase L. These application notes provide a comprehensive overview of the theoretical framework and practical guidance for the administration of this compound in mouse models of autoimmune disease, based on available data for RNase L inhibitors and general in vivo study design.

Mechanism of Action of RNase L in Autoimmunity

The OAS-RNase L pathway is a critical component of the IFN-mediated innate immune response. In the context of autoimmunity, endogenous nucleic acids can be mistakenly recognized as viral PAMPs, leading to chronic activation of this pathway and contributing to a pro-inflammatory state.

RNase L Signaling Pathway in Autoimmune Disease

Caption: RNase L signaling pathway in autoimmunity.

Data from In Vivo and In Vitro Studies with RNase L Inhibitors

While specific in vivo data for this compound in autoimmune models is not yet widely published, studies with RNase L knockout mice and other inhibitors provide a strong rationale for its use.

Summary of Preclinical Data

| Model System | Intervention | Key Findings | Reference |

| ADAR1-deficient human cells (in vitro model for AGS) | Valoneic acid dilactone (VAL) | Rescued cell lethality caused by self-dsRNA accumulation. | |

| Type 1 Diabetes Mouse Model (NOD mice) | RNase L knockout | Significant delay in the onset of diabetes. Reduced infiltration of CD8+ T-cells in islets. | |

| Irradiation-induced Bone Marrow Injury Mouse Model | RNase L knockout | Mitigated bone marrow injury and reduced the upregulation of immune response genes. |

Experimental Protocols

The following protocols are representative and should be adapted based on the specific autoimmune mouse model and experimental goals.

Formulation of this compound for In Vivo Administration

A suggested formulation for this compound for in vivo use is as follows.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution of 0.83 mg/mL.

Administration of this compound in a Mouse Model of Autoimmune Disease

This protocol provides a general framework for administering this compound to mice. The specific dose, route, and frequency should be optimized for the chosen model.

Animal Model:

-

Select a relevant mouse model for the autoimmune disease of interest (e.g., NOD mice for type 1 diabetes, TREX1-deficient mice for an AGS-like phenotype).

Experimental Groups:

-

Vehicle control group

-

This compound treatment group(s) (different doses)

-

Positive control group (if available)

Administration Protocol:

-

Dosage: Based on preliminary dose-ranging studies, a starting dose could be in the range of 1-10 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery of small molecules in mice. Oral gavage (p.o.) may also be considered depending on the pharmacokinetic properties of the compound.

-

Frequency: Daily administration is often a starting point, but the frequency should be adjusted based on the half-life of this compound and the desired therapeutic window.

-

Duration: The treatment duration will depend on the specific disease model and the endpoints being measured. For chronic autoimmune models, treatment may last for several weeks.

Experimental Workflow for In Vivo Studies

Caption: A generalized experimental workflow for in vivo studies.

Assessment of Efficacy

1. Monitoring Disease Progression:

-

Regularly assess clinical signs of disease (e.g., for arthritis models, measure paw swelling; for type 1 diabetes, monitor blood glucose levels).

-

Monitor body weight and overall health of the animals.

2. Histopathological Analysis:

-

At the end of the study, collect relevant tissues (e.g., pancreas for type 1 diabetes, skin and lymph nodes for lupus-like models).

-

Perform histological staining (e.g., H&E) to assess tissue inflammation and damage.

-

Use immunohistochemistry or immunofluorescence to detect immune cell infiltrates (e.g., CD4+, CD8+ T cells, macrophages).

3. Immunological Assays:

-

Flow Cytometry: Analyze immune cell populations in peripheral blood, spleen, and lymph nodes to assess changes in T cell, B cell, and myeloid cell subsets.

-

Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6) in serum or tissue homogenates using ELISA or multiplex assays.

-

Gene Expression Analysis: Isolate RNA from tissues or sorted cell populations and perform quantitative PCR (qPCR) or RNA sequencing to measure the expression of interferon-stimulated genes (ISGs) and other inflammatory markers.

Concluding Remarks

The inhibition of RNase L is a promising therapeutic avenue for a range of autoimmune diseases characterized by aberrant type I interferon signaling. This compound represents a tool to investigate the therapeutic potential of this approach in preclinical models. The protocols and data presented here provide a foundation for designing and executing in vivo studies to evaluate the efficacy of this compound. Careful optimization of the experimental parameters for each specific autoimmune disease model will be critical for obtaining robust and meaningful results.

References

- 1. RNase L contributes to experimentally induced type I diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, purification and characterization of the interferon-inducible, antiviral and tumour-suppressor protein, human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying RNA Degradation and Gene Expression Using RNase L-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key mediator of the antiviral response induced by interferons.[1] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and becomes an active endoribonuclease.[2][3] The activated RNase L then cleaves single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and the induction of apoptosis in infected cells.[2][4] Beyond its role in antiviral defense, RNase L is implicated in regulating cell proliferation, differentiation, and tumorigenesis through the selective degradation of cellular mRNAs.

RNase L-IN-1 is a potent and specific small molecule inhibitor of RNase L, offering a valuable tool for investigating the diverse biological functions of this enzyme. By blocking the catalytic activity of RNase L, this compound enables researchers to study the consequences of inhibiting RNA degradation on global and specific gene expression, cellular signaling pathways, and disease pathogenesis. These application notes provide a comprehensive guide to using this compound to elucidate the roles of RNase L-mediated RNA decay.

Mechanism of Action

This compound functions by inhibiting the endoribonuclease activity of RNase L. This prevents the cleavage of both host and viral RNAs, thereby rescuing them from degradation. This inhibition allows for the study of downstream effects on gene expression and cellular processes that are regulated by RNase L.

Applications

-

Studying the role of RNase L in viral infections: By inhibiting RNase L, researchers can investigate its contribution to the control of various viral pathogens.

-

Investigating the impact of RNA degradation on gene expression: this compound allows for the study of how the stability of specific mRNAs influences protein expression and cellular function.

-

Elucidating RNase L's role in innate immunity and inflammation: The inhibitor can be used to dissect the signaling pathways modulated by RNase L activity.

-

Cancer research: Given RNase L's connection to cell proliferation and its role as a tumor suppressor, this compound is a valuable tool for studying its involvement in cancer biology.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments using this compound.

Table 1: Effect of this compound on RNase L-mediated rRNA Cleavage

| Treatment Group | RNase L Activator (e.g., poly(I:C)) | This compound (µM) | 28S/18S rRNA Ratio | Percent Inhibition of rRNA Cleavage |

| Untreated Control | - | 0 | 2.0 ± 0.1 | N/A |

| Activator Control | + | 0 | 0.8 ± 0.1 | 0% |

| This compound (1 µM) | + | 1 | 1.2 ± 0.15 | 33.3% |

| This compound (5 µM) | + | 5 | 1.7 ± 0.2 | 75.0% |

| This compound (10 µM) | + | 10 | 1.9 ± 0.1 | 91.7% |

Data are represented as mean ± standard deviation from three independent experiments. The 28S/18S rRNA ratio is a measure of RNA integrity, with a lower ratio indicating more degradation.

Table 2: qRT-PCR Analysis of Gene Expression Changes Following RNase L Inhibition

| Gene | Treatment Group | Fold Change in mRNA Expression (vs. Activator Control) | p-value |

| Gene A (Known RNase L target) | Activator + this compound (10 µM) | 4.5 ± 0.5 | <0.01 |

| Gene B (Housekeeping gene) | Activator + this compound (10 µM) | 1.1 ± 0.2 | >0.05 |

| Gene C (Upregulated by RNase L signaling) | Activator + this compound (10 µM) | 0.3 ± 0.1 | <0.05 |

Data are represented as mean ± standard deviation from three independent experiments. Fold change is normalized to a housekeeping gene and compared to the activator control group.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the effective concentration of this compound for inhibiting RNase L activity in a specific cell line.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RNase L activator (e.g., poly(I:C) or 2-5A)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

Agilent Bioanalyzer and RNA 6000 Nano kit

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Pre-treatment with this compound: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Incubate for 2-4 hours.

-

RNase L Activation: Add the RNase L activator to the wells. A typical concentration for poly(I:C) is 1 µg/mL, delivered by transfection. Incubate for a predetermined time (e.g., 4-6 hours).

-

RNA Extraction: Wash the cells with ice-cold PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quality Assessment: Quantify the extracted RNA and assess its integrity using an Agilent Bioanalyzer. RNase L activation will result in the appearance of specific cleavage products of the 28S and 18S ribosomal RNA (rRNA), leading to a decrease in the 28S/18S ratio.

-

Data Analysis: Determine the concentration of this compound that effectively prevents rRNA cleavage, as indicated by the maintenance of a high 28S/18S ratio, similar to the untreated control.

Protocol 2: Analysis of Gene Expression by qRT-PCR

Objective: To quantify the effect of RNase L inhibition on the expression of specific target genes.

Materials:

-

Cells treated as described in Protocol 1 (using the optimal this compound concentration)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the treated and control cells. Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers for your genes of interest and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in cells treated with the RNase L activator and this compound to cells treated with the activator alone.

Protocol 3: Global Gene Expression Analysis by RNA-Seq

Objective: To obtain a transcriptome-wide view of the genes regulated by RNase L-mediated RNA degradation.

Materials:

-

Cells treated as described in Protocol 1

-

RNA extraction kit

-

RNA-Seq library preparation kit

-

Next-generation sequencing (NGS) platform

Procedure:

-

RNA Extraction and Quality Control: Extract high-quality total RNA from your experimental groups. Ensure the RNA Integrity Number (RIN) is high for reliable sequencing results.

-

Library Preparation: Prepare RNA-Seq libraries from the extracted RNA according to the kit manufacturer's protocol. This typically involves poly(A) selection or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly differentially expressed between the control and this compound treated groups.

-

Functional Analysis: Perform gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.

-

Visualizations

Caption: RNase L Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. RNase L down-modulation of the RNA Binding Protein, HuR, and cellular growth - PMC [pmc.ncbi.nlm.nih.gov]

Application of RNase L-IN-1 in High-Throughput Screening for Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease L (RNase L), a key enzyme in the innate immune system, represents a promising target for the development of novel antiviral therapeutics. Upon viral infection, the presence of double-stranded RNA (dsRNA) triggers a signaling cascade that leads to the activation of RNase L.[1][2] Activated RNase L then degrades both viral and cellular single-stranded RNA (ssRNA), thereby inhibiting viral replication and inducing an antiviral state.[1][2] Dysregulation of RNase L activity is also implicated in various diseases, including certain cancers and autoimmune disorders, making the identification of potent and specific RNase L modulators a critical area of research.

This document provides detailed application notes and protocols for the use of RNase L-IN-1, a small molecule inhibitor of RNase L, in high-throughput screening (HTS) campaigns aimed at discovering novel antiviral compounds. The methodologies described herein are designed to be robust, reproducible, and adaptable to various laboratory settings.

RNase L Signaling Pathway

The activation of RNase L is a tightly regulated process initiated by the recognition of viral dsRNA. This triggers the synthesis of 2'-5'-oligoadenylates (2-5A) by oligoadenylate synthetases (OAS). 2-5A then binds to and activates RNase L, leading to the degradation of ssRNA.

High-Throughput Screening (HTS) Workflow for RNase L Inhibitors

A typical HTS workflow for identifying novel RNase L inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary assays to confirm their activity and evaluate their cellular efficacy and toxicity.

Data Presentation

Quantitative data from HTS and subsequent validation assays should be organized for clear comparison. The following tables provide examples of how to present data for RNase L inhibitors.

Note: As specific antiviral IC50 data for this compound is not publicly available, the following tables include data for other known RNase L inhibitors for illustrative purposes.

Table 1: In Vitro RNase L Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | RNase L | FRET-based | Data not available | - |

| Sunitinib | RNase L | FRET-based | 1.4 | [3] |

| Myricetin | RNase L | FRET-based | ~5 | |

| Hyperoside | RNase L | FRET-based | ~10 |

Table 2: Cellular Antiviral Activity

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | e.g., EMCV | HeLa | CPE Reduction | Data not available | Data not available | Data not available | - |

| Sunitinib | Encephalomyocarditis virus (EMCV) | HeLa | CPE Reduction | 1 | >50 | >50 | |

| Myricetin | - | - | - | Data not available | Data not available | Data not available | - |

Experimental Protocols

Primary High-Throughput Screening: FRET-based RNase L Inhibition Assay

This assay measures the ability of a compound to inhibit the ribonuclease activity of RNase L using a fluorescence resonance energy transfer (FRET) reporter system.

Materials:

-

Recombinant Human RNase L

-

This compound (or other test compounds)

-

2-5A (p3A3)

-

FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled ssRNA oligonucleotide)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 2.5 mM DTT

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Protocol:

-

Compound Plating: Prepare a dilution series of this compound and other test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well assay plate. Also, include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme and Activator Preparation: Prepare a solution of recombinant RNase L and 2-5A in assay buffer. The final concentration of RNase L should be in the low nanomolar range (e.g., 10 nM), and the concentration of 2-5A should be sufficient for activation (e.g., 0.5 nM).

-

Enzyme Addition: Add the RNase L/2-5A solution to all wells except the negative controls.

-

Incubation: Incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

Substrate Addition: Prepare a solution of the FRET-labeled RNA substrate in assay buffer (e.g., 100 nM final concentration). Add this solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM). Monitor the increase in fluorescence over time (e.g., every 3 minutes for 60 minutes) at a constant temperature (e.g., 22°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each test compound relative to the DMSO-only controls.

Secondary Assay: Cell-based Antiviral Efficacy Assay (CPE Reduction)

This assay determines the ability of a confirmed hit compound to protect cells from virus-induced cytopathic effect (CPE).

Materials:

-

A suitable host cell line (e.g., HeLa, A549)

-

A virus that is sensitive to the antiviral effects of RNase L activation (e.g., Encephalomyocarditis virus - EMCV)

-

Cell culture medium and supplements

-

This compound (or other validated hits)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom, black-walled cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (no virus control) and medium with DMSO (virus control). Incubate for a predetermined time (e.g., 2 hours).

-

Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 24-48 hours. Leave the no-virus control wells uninfected.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show widespread CPE.

-

Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the no-virus and virus-only controls. Plot the percent cell viability versus compound concentration and determine the EC50 (the concentration at which 50% of the viral CPE is inhibited).

Cytotoxicity Assay

It is crucial to assess the toxicity of the hit compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

The same host cell line used in the antiviral assay.

-

Cell culture medium and supplements.

-

This compound (or other validated hits).

-

Cell viability reagent.

-

96-well plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the cells in 96-well plates as in the antiviral assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of the compounds as in the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Cell Viability Measurement: Measure cell viability using a suitable reagent.

-

Data Analysis: Plot the percent cell viability versus compound concentration and determine the CC50 (the concentration at which 50% of the cells are killed). The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.

Conclusion